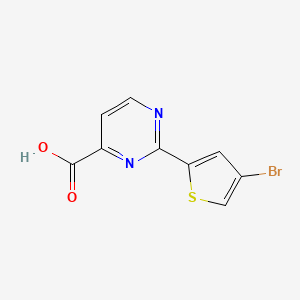

2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid

Descripción

2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-bromothiophen-2-yl group and a carboxylic acid moiety at the 4-position. This derivative has a molecular formula of C₉H₄BrClN₂O₂S, a molecular weight of 319.56 g/mol, and a purity ≥95% . Pyrimidine-4-carboxylic acid derivatives are frequently explored in medicinal chemistry for their role in targeting enzymes or receptors, such as antimicrobial agents .

Propiedades

IUPAC Name |

2-(4-bromothiophen-2-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-5-3-7(15-4-5)8-11-2-1-6(12-8)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDMWUJWYUEKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the following steps:

Preparation of the Aryl Halide: The starting material, 4-bromothiophene, is synthesized through bromination of thiophene.

Suzuki–Miyaura Coupling: The 4-bromothiophene is then coupled with a pyrimidine-4-boronic acid derivative in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions.

Industrial Production Methods

Industrial production of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the thiophene ring and chlorine on the pyrimidine ring undergo substitution reactions with nucleophiles.

Key Reactions

-

Alkoxide Substitution :

Methanol or ethanol under basic conditions replaces bromine with alkoxy groups. For example, reaction with NaOCH₃ in DMSO at 60°C produces methoxy-substituted derivatives.

Reactivity Comparison

| Position | Halogen | Reactivity | Nucleophile | Conditions |

|---|---|---|---|---|

| Thiophene | Br | Moderate | Amines, alkoxides | 80°C, DMF, K₂CO₃ |

| Pyrimidine | Cl | Low | Requires harsh conditions | Not typically substituted |

Cross-Coupling Reactions

The bromothiophene moiety participates in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/H₂O (80°C, 12 h) yields biaryl derivatives .

Example :

text2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid + Ar-B(OH)₂ → 2-(4-Ar-Thiophen-2-yl)pyrimidine-4-carboxylic acid

Yields : 37–72%, depending on substituents (electron-donating groups enhance yields) .

Stille Coupling

Reaction with organostannanes (e.g., vinyltributyltin) using PdCl₂(PPh₃)₂ as a catalyst produces alkenyl-substituted thiophenes.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions:

-

Thermal Decarboxylation : Heating at 150–200°C in quinoline with Cu powder yields 2-(4-bromothiophen-2-yl)pyrimidine .

-

Halodecarboxylation : Treatment with Br₂ in CCl₄ replaces COOH with Br, forming 2-(4-bromothiophen-2-yl)-4-bromopyrimidine .

Oxidation and Reduction

-

Carboxylic Acid Reduction :

LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (-CH₂OH).

Esterification and Amidation

-

Ester Formation :

Reaction with ethanol/H₂SO₄ converts the carboxylic acid to ethyl ester derivatives . -

Amide Formation :

Coupling with amines (e.g., pyrazin-2-amine) using TiCl₄/pyridine forms carboxamide derivatives .

Comparative Reaction Analysis

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

This compound is primarily used as a building block in the synthesis of therapeutic agents. Its structure allows for modifications that can enhance biological activity against diseases, particularly cancer and viral infections.

Case Studies

- Anticancer Agents : Research has demonstrated that derivatives of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid exhibit cytotoxic effects on various cancer cell lines. For example, compounds synthesized from this precursor have shown promising results in inhibiting tumor growth in vitro and in vivo models.

- Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against RNA viruses. In vitro assays indicated that certain modifications to the compound enhanced its efficacy as an antiviral agent.

Organic Synthesis

Role as an Intermediate

In organic synthesis, 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid serves as a versatile intermediate for constructing more complex heterocyclic compounds. Its ability to undergo various reactions makes it valuable for synthetic chemists.

Synthetic Routes

The primary method for synthesizing this compound involves the Suzuki–Miyaura coupling reaction, which allows for the introduction of different substituents at the bromine position. The general procedure includes:

- Preparation of 4-bromothiophene.

- Coupling with a pyrimidine-4-boronic acid derivative using a palladium catalyst.

Material Science

Potential Applications

The compound is being explored for its potential use in developing organic electronic materials and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings

Studies have indicated that incorporating 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid into polymer matrices can enhance conductivity and stability, making it a candidate for next-generation electronic devices.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance binding affinity and specificity towards these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparación Con Compuestos Similares

Key Observations:

Core Heterocycle : Replacing pyrimidine with thiazole (as in ) alters electronic properties and binding interactions, impacting biological activity.

Substituent Position : A methyl group at pyrimidine-6 (e.g., ) reduces steric clash compared to bulkier bromothiophene, possibly enhancing target affinity.

Physicochemical Properties

Actividad Biológica

2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the functionalization of pyrimidine derivatives through various chemical reactions, including halogenation and carboxylation. The presence of the bromothiophene moiety enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid can be attributed to its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in enhancing binding affinity to various enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain kinases, which are critical in cell signaling pathways.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, providing a foundation for further exploration in antibiotic development.

Biological Activity Data

The following table summarizes key findings related to the biological activities of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid:

Case Studies

- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against common pathogens, revealing significant antimicrobial properties. The minimal inhibitory concentration (MIC) against E. coli was determined to be approximately 50 µM, indicating moderate efficacy .

- Anticancer Evaluation : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid could induce apoptosis at concentrations around its IC50 value of 168.78 µM. This study highlighted the compound's potential as a therapeutic agent in oncology .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, providing insights into its mechanism of action and guiding future drug design efforts .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling a bromothiophene precursor with a pyrimidine-carboxylic acid scaffold. A widely used approach includes:

Condensation : React 4-bromo-2-thiophenecarboxylic acid (CAS: 16694-18-1) with aminopyrimidine derivatives under palladium-catalyzed cross-coupling conditions .

Cyclization : Use catalysts like Cu(I) or Pd(0) in solvents such as DMF or toluene to facilitate heterocycle formation .

Functionalization : Introduce the carboxylic acid group via hydrolysis of ester intermediates under acidic or basic conditions .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 65–75 | |

| Cyclization | CuI, NEt₃ | Toluene | 110°C | 70–85 | |

| Hydrolysis | NaOH, H₂O/EtOH | Reflux | 70°C | >90 |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Aromatic protons in the thiophene (δ 7.2–7.8 ppm) and pyrimidine (δ 8.3–8.9 ppm) regions confirm substitution patterns. The carboxylic acid proton appears as a broad peak at δ 12–13 ppm in DMSO-d₆ .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]+ = 313.95 g/mol for C₉H₆BrN₂O₂S) .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| 1H NMR (DMSO-d₆) | δ 8.6 (s, 1H, pyrimidine), δ 7.5 (d, 1H, thiophene) | Confirms aromatic coupling | |

| IR | 1695 cm⁻¹ (C=O) | Carboxylic acid presence |

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizers .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : Test Pd vs. Cu catalysts for cross-coupling efficiency. Pd(PPh₃)₄ often outperforms CuI in reducing byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization .

- Temperature Control : Lower temperatures (60–80°C) during coupling reduce decomposition, while higher temps (100–110°C) accelerate cyclization .

Q. Table 3: Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | +15–20% | |

| Solvent | DMF/Toluene (1:1) | Balances reactivity/stability | |

| Reaction Time | 12–16 hrs | Maximizes conversion |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use validated protocols (e.g., 5-lipoxygenase inhibition assays with leukotriene B4 quantification) to ensure reproducibility .

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities affecting results .

- Structural Confirmation : Compare NMR data with literature to ensure correct regiochemistry, as misassigned structures can skew activity .

Q. What strategies are effective for derivatizing this compound in structure-activity studies?

Methodological Answer:

- Electrophilic Substitution : Bromine at the 4-position of thiophene allows Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

- Carboxylic Acid Modifications : Convert to amides (via EDC/HOBt coupling) or esters (MeOH/H₂SO₄) to probe bioavailability .

- Pyrimidine Functionalization : Introduce methyl or amino groups at the 2-position to enhance target binding .

Q. How does the bromothiophene substituent influence electronic properties?

Methodological Answer:

- Electron-Withdrawing Effect : The Br atom decreases electron density on the thiophene ring, stabilizing the pyrimidine-carboxylic acid moiety and enhancing electrophilicity .

- Computational Analysis : DFT calculations (e.g., Gaussian 09) reveal reduced HOMO-LUMO gaps (~3.2 eV), suggesting improved reactivity in cross-coupling reactions .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

Q. What are the best practices for analyzing stability under varying storage conditions?

Methodological Answer:

Q. How to design experiments to evaluate enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values using purified enzymes (e.g., 5-lipoxygenase) and substrate competition (e.g., arachidonic acid) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites, guiding mutagenesis validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.